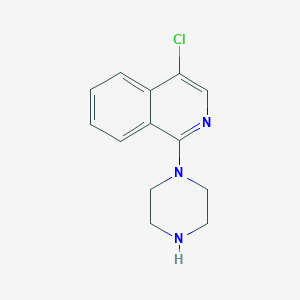

4-Chloro-1-(piperazin-1-yl)isoquinoline

説明

4-Chloro-1-(piperazin-1-yl)isoquinoline (CAS: 401567-94-0, molecular formula: C₁₃H₁₄ClN₃) is a heterocyclic compound featuring an isoquinoline core substituted at the 1-position with a piperazine group and at the 4-position with a chlorine atom . This scaffold is of significant interest in medicinal chemistry due to the pharmacophoric versatility of piperazine, which enhances binding affinity to biological targets such as receptors and enzymes . The compound is typically synthesized via nucleophilic substitution reactions, where a chlorinated isoquinoline intermediate reacts with piperazine under thermal conditions (e.g., 140°C) .

特性

CAS番号 |

401567-94-0 |

|---|---|

分子式 |

C13H14ClN3 |

分子量 |

247.72 g/mol |

IUPAC名 |

4-chloro-1-piperazin-1-ylisoquinoline |

InChI |

InChI=1S/C13H14ClN3/c14-12-9-16-13(17-7-5-15-6-8-17)11-4-2-1-3-10(11)12/h1-4,9,15H,5-8H2 |

InChIキー |

DYOKLVQRBCYPRI-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=NC=C(C3=CC=CC=C32)Cl |

正規SMILES |

C1CN(CCN1)C2=NC=C(C3=CC=CC=C32)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

The 4-chloro substituent on the isoquinoline ring is critical for electronic and steric effects. Comparisons with halogenated analogs reveal:

- 4-Bromo-1-(piperazin-1-yl)isoquinoline (CAS: 401567-96-2): The bromine atom’s larger size and polarizability may enhance hydrophobic interactions but reduce metabolic stability compared to chlorine. No direct activity data are available, but bromine’s stronger electron-withdrawing effect could influence reactivity .

- 7-Chloro-4-(piperazin-1-yl)quinoline: Substitution on a quinoline core (vs. isoquinoline) shifts the aromatic system’s electron density, leading to distinct biological profiles. This compound exhibits anti-inflammatory and analgesic activities (IC₅₀: ~1–25 μM in nitric oxide inhibition assays) .

Table 1: Halogen-Substituted Analogs

Positional Isomerism

The position of the piperazine and halogen substituents significantly impacts activity:

- 3-Chloro-1-(4-methylpiperazin-1-yl)-1,4-dihydroisoquinoline (PJ4): Substitution at the 3-position (vs.

- 8-Piperazin-1-yl-isoquinoline hydrochloride: Piperazine at the 8-position alters the molecule’s dipole moment, which may affect binding to receptors like serotonin or dopamine transporters .

Table 2: Positional Isomer Effects

Core Structure Variations

Replacing the isoquinoline core with other heterocycles alters bioactivity:

- PZ-1190: A multitarget antipsychotic featuring an isoquinoline sulfonyl group and a benzo[b]thiophen-piperazine moiety. This compound demonstrates high affinity for dopamine D₂ and serotonin 5-HT₁A receptors (IC₅₀: <10 nM), highlighting the impact of additional functional groups .

- Piperazinylquinoxaline Derivatives: Substitution with benzoyl or chlorobenzoyl groups on piperazine reduces cytotoxicity (IC₅₀: 25–42 μM in HCT116 cells) compared to acetylated analogs (IC₅₀: ~1.84 μM) .

Table 3: Core Structure Impact on Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。